N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
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Overview
Description
“N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine” is a complex organic compound. It contains an amine group (-NH2) attached to a tetrahydro-2H-pyran ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The ring is substituted with two methyl groups. The amine is also connected to a benzyl group, which in turn is substituted with two methoxy groups (-OCH3) at the 3rd and 4th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the dimethyl groups, and the attachment of the 3,4-dimethoxybenzyl group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the amine group, and the 3,4-dimethoxybenzyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common site of reactivity in organic compounds, often participating in reactions such as alkylation, acylation, and condensation . The ether groups in the 3,4-dimethoxybenzyl moiety could potentially undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ether and amine groups could impact its polarity, solubility, and boiling point .Scientific Research Applications
Organic Synthesis Applications
Research shows the utility of similar structures in the synthesis of complex organic molecules. For instance, the synthesis of the amaryllidaceae alkaloids, where derivatives undergo radical cyclization, demonstrates the compound's relevance in constructing intricate molecular frameworks (Rosa et al., 1997). Another study highlights the synthesis of penta-aza macrocyclic ligands containing pendant co-ordinating arms, indicating the versatility of these compounds in forming metal complexes with potential catalytic and material applications (Alcock et al., 1988).
Ligand Chemistry and Metal Complexes
Compounds related to "N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine" serve as ligands for creating complex metal ions. This is evidenced by studies on the synthesis of macrocyclic ligands for nickel(II), copper(II), cobalt(II), and zinc(II) complexes, which are crucial in understanding metal coordination chemistry and its implications for catalysis and environmental remediation (Alcock et al., 1988).
Cytotoxic Activity
The cytotoxic properties of derivatives have been explored, showing significant potential in pharmaceutical research. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, have been tested for their growth inhibitory properties against various cancer cell lines, indicating the potential for developing new therapeutic agents (Deady et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The formation of self-assembled monolayers (sams) of aromatic thiolates, which are frequently used in a wide range of applications, is often hampered by the low solubilities of their precursors . The 3,4-dimethoxybenzyl group helps overcome this challenge by increasing the solubility and stability of the precursor .
Result of Action
The result of the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
Action Environment
The action of the 3,4-dimethoxybenzyl group is influenced by environmental factors such as temperature and the presence of protons. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQRLUQFAYYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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